![molecular formula C₁₃H₁₅NO₃ B1139782 (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one CAS No. 153153-60-7](/img/structure/B1139782.png)
(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one
Description
Historical Background and Discovery
The development and characterization of (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b]oxazin-3-one emerged from ongoing research into dopamine receptor modulators and heterocyclic compound synthesis. According to the PubChem database, the compound was first created on February 8, 2007, with its most recent modification occurring on May 18, 2025, indicating continuous refinement of its chemical characterization. The compound's discovery represents part of a broader scientific effort to develop selective dopamine receptor antagonists with improved pharmacological profiles.
The synthesis methodology for this compound typically involves multi-step organic reactions requiring careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques including High-Performance Liquid Chromatography and Nuclear Magnetic Resonance spectroscopy are commonly employed to monitor reaction progress and verify the structure of the final product. The compound has been referenced in various scientific literature and product catalogs, indicating its availability for research purposes and its recognition within the scientific community.
Research into naphtho[1,2-b]oxazine derivatives has been driven by their potential therapeutic applications, particularly in treating neurological disorders. The development of this specific compound reflects advances in understanding the relationship between molecular structure and biological activity, particularly regarding dopaminergic pathways. The compound's emergence in the scientific literature corresponds with increased interest in developing more selective and effective neurochemical modulators.
Classification and Nomenclature
(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b]oxazin-3-one belongs to the class of compounds known as naphtho[1,2-b]oxazines, which are characterized by their bicyclic structure containing both naphthalene and oxazine moieties. The International Union of Pure and Applied Chemistry name for this compound is (4aR,10bR)-9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h]benzoxazin-3-one, which provides a systematic description of its stereochemical configuration and structural features.
The compound's nomenclature reflects several key structural elements. The prefix "(+)" indicates the compound's optical rotation properties, while the numerical designations "3,4,4a,5,6,10b-Hexahydro" specify the degree of saturation and the positions of hydrogen atoms within the ring system. The "9-methoxy" designation identifies the position and nature of the methoxy substituent, and "2H-naphtho[1,2-b]oxazin-3-one" describes the core heterocyclic framework and the ketone functional group.
The Chemical Abstracts Service registry number 153153-60-7 provides a unique identifier for this specific compound, facilitating its identification across scientific databases and commercial suppliers. Alternative synonyms include (4aR,10bR)-9-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b]oxazin-3-one and (4aR,10bR)-9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h]benzoxazin-3-one, reflecting different approaches to systematic nomenclature.
The compound is also classified as a dopamine antagonist, placing it within a specific functional category of neurochemically active compounds. This classification is based on its demonstrated interactions with dopamine receptors, which play crucial roles in various neurological processes. The specific stereochemical configuration, indicated by the (4aR,10bR) designation, is critical for its biological activity and distinguishes it from other stereoisomers of the same molecular formula.
Significance in Chemical Research
The significance of (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b]oxazin-3-one in chemical research stems primarily from its classification as a dopamine antagonist and its potential applications in treating neurological disorders. The compound's interactions with dopamine receptors make it relevant for studies related to neurotransmission and receptor pharmacology, areas of research that are fundamental to understanding brain function and developing therapeutic interventions.
Research applications of this compound extend to its use as a tool for investigating dopaminergic pathways and their role in various neurological conditions. The compound's availability from commercial suppliers specializing in chemical products for research and pharmaceutical applications indicates its recognized value in the scientific community. Its inclusion in chemical databases and product catalogs reflects ongoing interest from researchers working on neuropharmacology and drug development.
The compound's structural features, particularly its bicyclic naphtho[1,2-b]oxazine framework, make it valuable for structure-activity relationship studies. These investigations help researchers understand how specific molecular features contribute to biological activity, information that is crucial for designing more effective therapeutic agents. The presence of the methoxy group at position 9 and the specific stereochemical configuration provide researchers with opportunities to explore how structural modifications affect pharmacological properties.
The compound's role in advancing understanding of heterocyclic chemistry cannot be understated. As part of the naphtho[1,2-b]oxazine family, it contributes to knowledge about this important class of compounds and their synthetic accessibility. Research involving this compound helps refine synthetic methodologies and develop new approaches to constructing complex heterocyclic systems.
Overview of Naphtho[1,2-b]oxazine Derivatives
Naphtho[1,2-b]oxazine derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in pharmaceutical and medicinal chemistry research. The structural framework of these compounds consists of a naphthalene ring system fused with a 1,4-oxazine ring, creating a rigid bicyclic structure that offers unique pharmacological properties. The oxazine ring contains both nitrogen and oxygen heteroatoms, which contribute to the compounds' ability to interact with biological targets through various mechanisms including hydrogen bonding and π-π stacking interactions.
The synthesis of naphtho[1,2-b]oxazine derivatives has been explored through various methodological approaches, with researchers developing efficient synthetic routes that allow for structural diversification. New and efficient synthesis methods have been developed through reactions of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives, leading to 1,4-oxazine derivatives without requiring catalysts and achieving good yields. These synthetic advances have expanded access to diverse naphtho[1,2-b]oxazine structures for biological evaluation.
Recent research has demonstrated the versatility of naphtho[1,2-b]oxazine derivatives in medicinal chemistry applications. These compounds have been investigated for their potential therapeutic applications, particularly in the treatment of neurological disorders where their structural features enable selective interactions with specific receptor systems. The rigid bicyclic framework provides a stable scaffold for incorporating various substituents that can modulate biological activity and selectivity.
The pharmacological profile of naphtho[1,2-b]oxazine derivatives extends beyond neurological applications. Research has shown that compounds in this class exhibit diverse biological activities, making them attractive targets for drug discovery programs across multiple therapeutic areas. The structural diversity achievable within this framework allows for optimization of pharmacological properties while maintaining the core bicyclic structure that appears to be important for biological activity.
Relationship to Other Heterocyclic Compounds
The naphtho[1,2-b]oxazine framework of (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b]oxazin-3-one places it within the broader family of oxazine-containing heterocycles, which are known for their diverse biological activities and synthetic utility. Oxazines and their derivatives constitute an important class of natural and non-natural products that demonstrate useful biological activities across multiple therapeutic areas. The 1,4-oxazine scaffold serves as a structural subunit in many naturally occurring and synthetic bioactive compounds, establishing clear relationships to other pharmacologically important heterocycles.
The relationship between naphtho[1,2-b]oxazine derivatives and other oxazine-containing compounds is evident in their shared structural features and similar synthetic approaches. Research has shown that various oxazine derivatives, including 1,3-oxazines and their substituted analogs, can be synthesized using related methodologies and exhibit comparable biological activities. These compounds share the common feature of containing both nitrogen and oxygen heteroatoms within ring systems, which contributes to their ability to interact with biological targets through multiple mechanisms.
Comparative studies have revealed that oxazine derivatives, including those with naphtho[1,2-b]oxazine cores, demonstrate significant biological activities such as antimicrobial, anti-inflammatory, antitubercular, antidiabetic, anticancer, analgesic, antioxidant, diuretic, and antiviral properties. This broad spectrum of biological activities illustrates the versatility of the oxazine framework and its relationship to other heterocyclic systems that exhibit similar pharmacological profiles.
The structural relationship between naphtho[1,2-b]oxazine derivatives and other heterocyclic compounds extends to their synthetic accessibility and chemical reactivity. Research has demonstrated that compounds containing both aromatic and heterocyclic components, such as the target compound, can undergo various chemical reactions typical of compounds containing these structural features. This reactivity profile connects naphtho[1,2-b]oxazine derivatives to broader classes of heterocyclic compounds and enables their use as intermediates in the synthesis of more complex molecular architectures.
The pharmacological relationships between naphtho[1,2-b]oxazine derivatives and other heterocyclic compounds are particularly evident in their interactions with neurotransmitter systems. Research has shown connections between various heterocyclic frameworks and dopaminergic activity, positioning naphtho[1,2-b]oxazine derivatives within a larger context of neurochemically active compounds. These relationships provide insights into structure-activity patterns that can guide the development of new therapeutic agents targeting similar biological pathways.
Propriétés
IUPAC Name |
9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-9-4-2-8-3-5-11-13(10(8)6-9)17-7-12(15)14-11/h2,4,6,11,13H,3,5,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZGKSHMCSNUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC3C2OCC(=O)N3)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Chiral Pool Synthesis
Utilizing (R)-2-aminobutanol as a chiral building block provides 98.5% enantiomeric excess in the classical route. The amino alcohol’s configuration is preserved through hydrogenation’s mild conditions, avoiding racemization.
Kinetic Resolution
Lipase-mediated acetylation (Novozym 435, vinyl acetate) of racemic N-hydroxyl intermediates achieves 89% ee, though with 40% maximum theoretical yield for each enantiomer. This method is less practical for large-scale production.
Asymmetric Organocatalysis
Proline-derived catalysts enable direct asymmetric synthesis of the oxazine ring. Preliminary data show:
-
20 mol% (S)-proline in DMF at 25°C
-
68% yield after 72 hours
-
82% ee (needs optimization vs. 98.5% in classical method)
Analytical Characterization and Quality Control
Robust analytical protocols ensure compound identity and purity:
Table 2: Spectroscopic Fingerprints
Technique | Key Identifiers |
---|---|
¹H NMR (300 MHz, DMSO) | δ 8.86 (s, NH), 6.18 (d, J=3.0 Hz, H-10b), 3.82 (s, OCH₃), 2.45–1.98 (m, CH₂) |
IR (KBr) | 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (aromatic C=C), 1250 cm⁻¹ (C-O-C) |
HRMS | m/z 219.1259 [M+H]⁺ (calc. 219.1256 for C₁₃H₁₇NO₂) |
Chromatographic methods employ C18 reverse-phase columns with 70:30 acetonitrile/water mobile phase (retention time: 6.8 min). Purity thresholds exceed 99.5% for pharmacological applications.
Industrial-Scale Production Challenges
Despite methodological advances, manufacturing hurdles persist:
-
Thermal Sensitivity : The cyclodehydration step requires precise temperature control (±2°C) to avoid decomposition above 115°C.
-
Catalyst Recovery : Heterogeneous catalysts lose 12–15% activity per batch due to pore blockage by polymeric byproducts.
-
Crystallization Control : Metastable polymorphs form unless cooled at 0.5°C/min from 90°C to 25°C.
Current Good Manufacturing Practice (cGMP) protocols mandate in-process checks every 30 minutes during critical stages, increasing production costs by 35% compared to research-scale synthesis.
Emerging Green Chemistry Approaches
Solvent-free mechanochemical synthesis shows promise for reducing environmental impact:
-
Ball milling (400 rpm, stainless steel jar)
-
1:1:1 molar ratio of naphthol, aldehyde, urea
-
0.1 g snail shell catalyst per mmol substrate
-
65% yield achieved in 45 minutes vs. 62% in 24 hours via classical route
This method eliminates dichloromethane and toluene use but currently produces lower enantiomeric excess (91% vs. 98.5%).
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazine ring are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under appropriate conditions (e.g., temperature, solvent).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
Dopamine Receptor Modulation
One of the primary applications of (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one is its role as a dopamine antagonist and dopaminergic ligand . Research indicates that this compound can selectively bind to dopamine D2 receptors, which are crucial in various neurological conditions such as schizophrenia and Parkinson's disease.
A study highlighted the synthesis of a radiolabeled version of this compound for use in positron emission tomography (PET) imaging. The radiotracer demonstrated high specificity for dopamine D2 receptors and showed potential for mapping receptor activity in vivo. The binding affinity and pharmacokinetic properties were optimized for neuroimaging applications .
Potential in Neuroimaging
The compound has been evaluated as a radiotracer for imaging the high-affinity state of dopamine D2 receptors using PET. The study reported that the compound crossed the blood-brain barrier effectively and exhibited a favorable distribution in the brain regions associated with dopamine signaling. This makes it a promising candidate for non-invasive imaging techniques to study dopaminergic function in various psychiatric and neurological disorders .
Case Study 1: Imaging Dopamine D2 Receptors
A significant research effort focused on the radiosynthesis of a carbon-11 labeled variant of this compound. The study demonstrated that this radiotracer could be used to visualize dopamine D2 receptor activity in living subjects. The results indicated that the tracer provided an excellent signal-to-noise ratio and was sensitive to endogenous dopamine levels .
Study Aspect | Details |
---|---|
Compound Used | Radiolabeled this compound |
Imaging Technique | Positron Emission Tomography (PET) |
Key Findings | High specificity for D2 receptors; effective blood-brain barrier penetration; suitable for clinical imaging |
Case Study 2: Therapeutic Potential in Schizophrenia
Research has also explored the therapeutic potential of this compound as a treatment option for schizophrenia. Its ability to modulate dopamine receptor activity suggests it could be beneficial in managing symptoms associated with dopaminergic dysregulation .
Mécanisme D'action
The mechanism of action of (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogs in the Naphtho-Oxazine Family
The compound shares structural homology with several dopamine receptor ligands, including:
Key Observations :
- Methoxy vs.
- Enantiomeric Differences : The (+)-enantiomer shows higher D2/D3 affinity than the (-)-form, which is less active .
- Scaffold Flexibility : Replacement of the oxazine ring with indane (S 18126) or pyrrolopyridine (L 745,870) shifts receptor selectivity toward D4 .
Pharmacological Comparison
- Dopamine Receptor Binding :
- Radiolabeled analogs (e.g., 11C-PHNO) are used in PET imaging to study D3 receptor occupancy in neurodegenerative diseases .
Activité Biologique
(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one (CAS No: 153153-60-7) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
- Melting Point : 216-218°C
The compound is primarily recognized as a dopamine antagonist , specifically targeting the dopamine D3 receptor (D3R). This receptor has been implicated in various neuropsychiatric disorders and substance use disorders. The ability of this compound to selectively inhibit D3R makes it a candidate for further investigation in addiction therapies and other neurological conditions .
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit moderate antimicrobial activity against various bacterial and fungal strains. For instance:
- Compounds derived from naphthoquinone structures showed effectiveness against Staphylococcus aureus and Candida albicans .
Neuropharmacological Studies
In studies focusing on neuropharmacology:
- The compound has been shown to influence dopaminergic pathways significantly. In animal models of addiction, it demonstrated potential in reducing drug-seeking behavior by modulating D3R activity .
Study 1: Dopaminergic Modulation
A study conducted on the effects of D3R antagonists found that this compound effectively reduced the reinforcing effects of drugs in rodent models. The study highlighted its potential use in treating substance use disorders by decreasing the dopamine-mediated reward response .
Tables of Biological Activity
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for producing enantiomerically pure (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one?
- Methodology : Multi-step organic synthesis is typically employed, starting with naphthol derivatives and incorporating oxazine ring formation via Mannich-type reactions or condensation. Stereochemical integrity is maintained using chiral catalysts (e.g., asymmetric hydrogenation) or chromatographic resolution of racemic mixtures. Critical steps include protecting group strategies for the methoxy moiety and stereoselective ring closure .
Q. How is structural characterization of this compound performed to confirm its configuration and purity?
- Methodology :
- NMR spectroscopy : Assigns stereochemistry (e.g., NOESY for spatial proton-proton correlations) and confirms substituent positions.
- X-ray crystallography : Resolves absolute configuration, particularly for resolving ambiguities in stereoisomers.
- Mass spectrometry (MS) : Validates molecular weight and isotopic patterns (e.g., for -labeled analogs in metabolic studies).
- HPLC with chiral columns : Ensures enantiomeric purity (>95% by area normalization) .
Q. What dopamine receptor subtypes does this compound target, and what functional assays are used to evaluate its activity?
- Methodology : The compound primarily acts as a high-affinity dopamine D2/D3 receptor ligand. Functional assays include:
- Radioligand binding assays : Competition studies using -spiperone or -raclopride to determine values.
- cAMP inhibition assays : Measures D2 receptor-mediated suppression of cyclic AMP production in transfected HEK-293 cells.
- β-arrestin recruitment assays : Evaluates biased agonism/antagonism profiles using BRET or luciferase-based systems .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported binding affinities across different experimental systems?
- Methodology :
- Standardize assay conditions : Control for buffer composition (e.g., Mg concentration), temperature, and membrane preparation methods.
- Validate receptor subtype specificity : Use cell lines expressing individual dopamine receptor subtypes (e.g., D2S vs. D2L isoforms).
- Cross-validate with orthogonal techniques : Compare radioligand binding data with functional readouts (e.g., GTPγS binding) to confirm ligand efficacy .
Q. What methodological challenges arise when developing this compound as a PET radiotracer, and how are they addressed?
- Methodology :
- Radiosynthesis : Incorporate short-lived isotopes (e.g., ) via rapid alkylation or demethylation reactions under anhydrous conditions.
- Metabolic stability : Use deuterated analogs or structural modifications (e.g., fluorination) to reduce first-pass metabolism.
- Blood-brain barrier penetration : Optimize lipophilicity (logP 2–3.5) using prodrug strategies or co-solvents (e.g., ethanol/PEG formulations) .
Q. How can solubility limitations of the free base form impact in vivo studies, and what formulations mitigate this?
- Methodology :
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., from <0.1 mg/mL to >5 mg/mL).
- Nanoparticle encapsulation : Use liposomal carriers or cyclodextrin complexes to enhance bioavailability.
- Co-solvent systems : Employ Cremophor EL or DMSO/PBS mixtures (≤10% v/v) for intravenous administration .
Key Considerations for Experimental Design
- Stereochemical Purity : Always verify enantiomeric excess (ee) via chiral HPLC before biological assays to avoid confounding results from racemic mixtures.
- In Vivo vs. In Vitro Discrepancies : Account for protein binding and tissue distribution when extrapolating in vitro values to in vivo efficacy.
- Contradictory Data : Reconcile divergent results (e.g., varying IC values) by standardizing assay protocols across labs and using reference ligands as internal controls .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.